

Epofole (BMS-753493): A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Epofole**

Cat. No.: **B1574328**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for **Epofole** (BMS-753493), a folate receptor-targeted chemotherapeutic agent. Its performance is objectively compared with other folate receptor-targeted therapies and epothilone analogs, supported by available experimental data.

Executive Summary

Epofole (BMS-753493) is a conjugate of the epothilone analog BMS-748285 and folic acid, designed to selectively target cancer cells overexpressing the folate receptor alpha. Phase I/IIa clinical trials in patients with advanced solid tumors established its safety profile and maximum tolerated dose. However, these studies reported a lack of objective tumor responses, leading to the discontinuation of its further development.^[1] In contrast, other folate receptor-targeted agents and epothilone analogs have demonstrated varying degrees of efficacy in clinical trials, providing valuable comparative insights into the therapeutic potential and challenges of these targeted strategies.

Data Presentation: Comparative Clinical Trial Outcomes

The following tables summarize the key quantitative data from clinical trials of **Epofole** and its comparators.

Table 1: Summary of **Eopfolate** (BMS-753493) Phase I/IIa Clinical Trial Data[[1](#)]

Parameter	Study 1	Study 2
Dosing Schedule	Days 1, 4, 8, 11 every 21 days	Days 1-4 every 21 days
Starting Dose	5 mg daily	2.5 mg daily
Maximum Tolerated Dose (MTD)	26 mg	15 mg
Dose-Limiting Toxicities (DLTs)	Fatigue, transaminitis, gastrointestinal toxicity, mucositis	Fatigue, transaminitis, gastrointestinal toxicity, mucositis, Stevens-Johnson syndrome (1 patient)
Pharmacokinetics (Half-life)	0.2 - 0.6 hours (conjugated epothilone)	0.2 - 0.6 hours (conjugated epothilone)
Objective Tumor Response	No objective responses observed	No objective responses observed

Table 2: Comparison with Other Folate Receptor-Targeted Therapies

Drug	Trial Phase	Indication	Treatment Arms	Median Progression-Free Survival (PFS)	Overall Response Rate (ORR)
Vintafolide	Phase II (PRECEDENT)[1][2][3][4]	Platinum-Resistant Ovarian Cancer	Vintafolide + Pegylated Liposomal Doxorubicin (PLD) vs. PLD alone	5.0 months vs. 2.7 months	18% vs. 12%
ZW191	Phase I[5][6]	Advanced Solid Tumors (including gynecological cancers)	ZW191 monotherapy	Not Reported	44% (all patients), 64% (gynecological cancers at higher doses)

Table 3: Comparison with Other Epothilone Analogs

Drug	Trial Phase	Indication	Treatment Arms	Median Progression-Free Survival (PFS)	Overall Response Rate (ORR)	Median Overall Survival (OS)
Ixabepilon e	Phase III [7] [8][9][10]	Metastatic Breast Cancer	Ixabepilon e + Capecitabine vs. Capecitabine alone	6.2 months vs. 4.2 months	43% vs. 29%	16.4 months vs. 15.6 months
Patupilone	Phase III [11][12] [13][14]	Platinum-Refractory/Resistant Ovarian Cancer	Patupilone vs. Pegylated Liposomal Doxorubicin (PLD)	3.7 months vs. 3.7 months	15.5% vs. 7.9%	13.2 months vs. 12.7 months

Experimental Protocols

Epofolate (BMS-753493) Phase I/IIa Studies

Two parallel first-in-human Phase I/IIa studies were conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of **Epofolate** in patients with advanced solid tumors.[1]

- Patient Population: Patients with advanced, metastatic, or recurrent solid tumors for which standard curative or palliative measures did not exist or were no longer effective.
- Study 1 Dosing: **Epofolate** was administered intravenously on Days 1, 4, 8, and 11 of a 21-day cycle. The starting dose was 5 mg daily.[1]
- Study 2 Dosing: **Epofolate** was administered intravenously on Days 1 through 4 of a 21-day cycle. The starting dose was 2.5 mg daily.[1]

- Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of **Epofolate** for each schedule.
- Secondary Objectives: To characterize the pharmacokinetic profile of **Epofolate** and its unconjugated epothilone metabolite, and to assess preliminary evidence of anti-tumor activity.

Vintafolide PRECEDENT Phase II Trial

This was a randomized, open-label Phase II study comparing the efficacy and safety of vintafolide in combination with PLD versus PLD alone in patients with platinum-resistant ovarian cancer.[1][2][4]

- Patient Population: Women with platinum-resistant ovarian cancer.[1][2]
- Treatment Arms:
 - Vintafolide (2.5 mg intravenously three times a week for weeks 1 and 3 of a 4-week cycle) plus PLD (50 mg/m² intravenously on day 1 of a 4-week cycle).[1][15]
 - PLD (50 mg/m² intravenously on day 1 of a 4-week cycle) alone.[1][15]
- Primary Endpoint: Progression-Free Survival (PFS).[1][2]

Ixabepilone Phase III Trial (in Metastatic Breast Cancer)

This was a randomized, open-label Phase III study comparing the efficacy of ixabepilone plus capecitabine to capecitabine alone in patients with metastatic breast cancer previously treated with an anthracycline and a taxane.[7][9][10]

- Patient Population: Patients with metastatic breast cancer previously treated with an anthracycline and a taxane.[7][9]
- Treatment Arms:
 - Ixabepilone (40 mg/m² intravenously on day 1 of a 21-day cycle) plus capecitabine (2,000 mg/m² orally on days 1-14 of a 21-day cycle).[7][10]

- Capecitabine (2,500 mg/m² orally on days 1-14 of a 21-day cycle) alone.[7]
- Primary Endpoint: Overall Survival (OS).[7]

Patupilone Phase III Trial (in Ovarian Cancer)

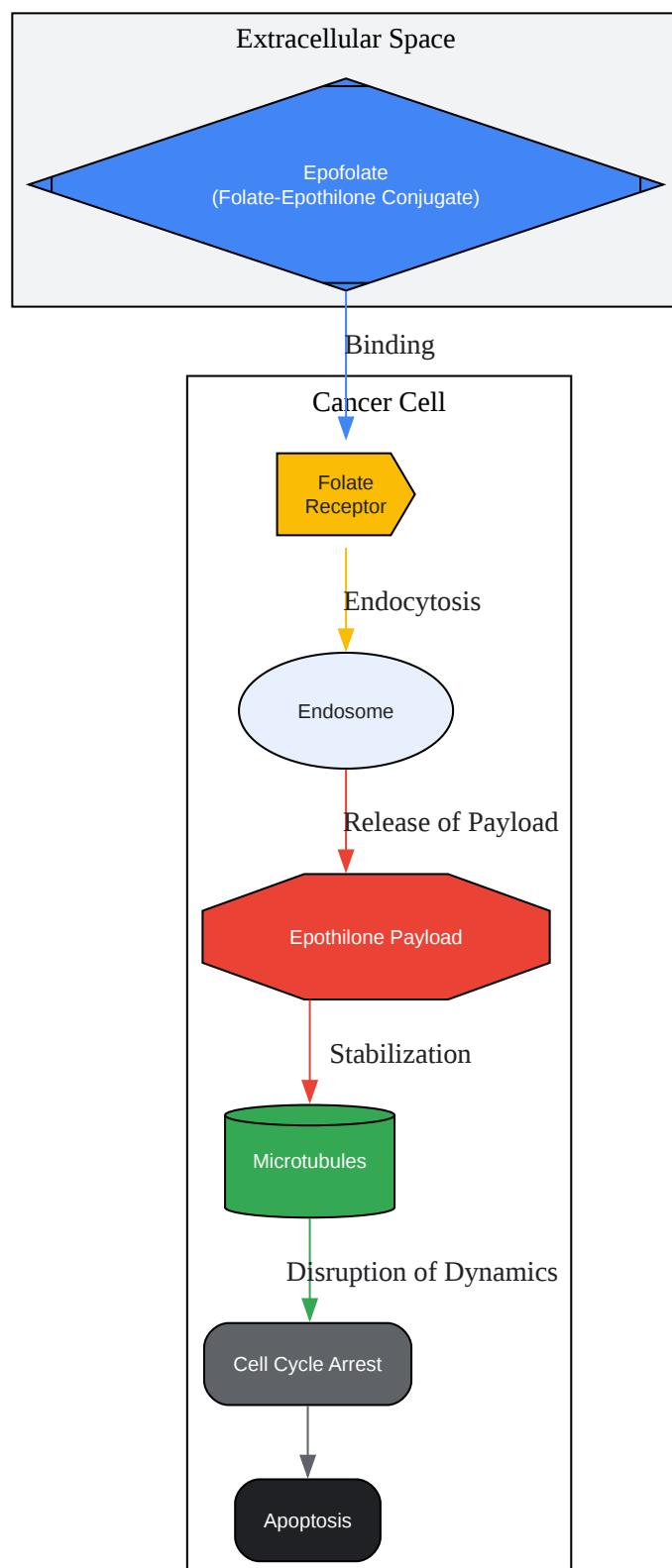
This was a randomized, open-label Phase III study comparing the efficacy and safety of patupilone with pegylated liposomal doxorubicin (PLD) in patients with platinum-refractory or -resistant ovarian cancer.[11][12][13][14]

- Patient Population: Patients with platinum-refractory or -resistant epithelial ovarian, primary fallopian tube, or primary peritoneal cancer.[12][14]
- Treatment Arms:
 - Patupilone (10 mg/m² intravenously every 3 weeks).[12][14]
 - PLD (50 mg/m² intravenously every 4 weeks).[12][14]
- Primary Endpoint: Overall Survival (OS).[11][12]

Mandatory Visualizations

Signaling Pathway of Epoferon

The mechanism of action for **Epoferon** involves a targeted drug delivery system. The folate conjugate binds to the folate receptor on the surface of cancer cells, leading to internalization of the drug via endocytosis. Once inside the cell, the epothilone payload is released and disrupts microtubule function, leading to cell cycle arrest and apoptosis.

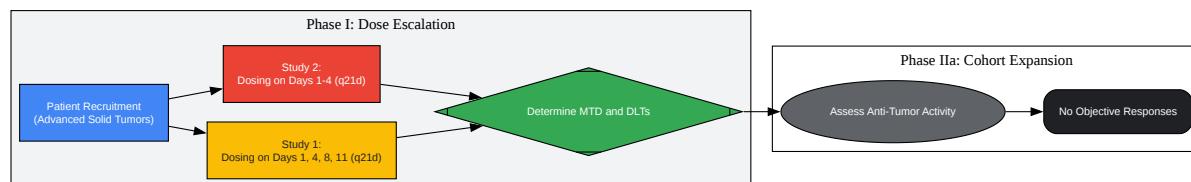


[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Epofolate** via folate receptor-mediated endocytosis and microtubule stabilization.

Experimental Workflow for Epofolate Phase I/IIa Trials

The clinical development of **Epofolate** followed a standard dose-escalation and cohort expansion design to first establish safety and then to explore preliminary efficacy in different dosing schedules.



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase I/IIa clinical trials for **Epofolate** (BMS-753493).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PRECEDENT: a randomized phase II trial comparing vintafolide (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]

- 3. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors
- PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zymeworks reports Phase I data for ZW191 ADC [clinicaltrialsarena.com]
- 6. Zymeworks Presents Initial Clinical Data from the Phase 1 trial of ZW191, an Antibody-Drug Conjugate Targeting Folate Receptor- α at AACR-NCI-EORTC Conference | Nasdaq [nasdaq.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Ixabepilone plus capecitabine for breast cancer patients with an early metastatic relapse after adjuvant chemotherapy: two clinical trials. [vivo.weill.cornell.edu]
- 9. Randomized Phase III Trial of Ixabepilone Plus Capecitabine Versus Capecitabine in Patients With Metastatic Breast Cancer Previously Treated With an Anthracycline and a Taxane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized phase III trial of ixabepilone plus capecitabine versus capecitabine in patients with metastatic breast cancer previously treated with an anthracycline and a taxane
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novartis Phase III Trial Examining EPO906 (Patupilone) For Patients With Advanced Ovarian Cancer Failed To Meet Primary Endpoint [pharmaceuticalonline.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Randomized, open-label, phase III study comparing patupilone (EPO906) with pegylated liposomal doxorubicin in platinum-refractory or -resistant patients with recurrent epithelial ovarian, primary fallopian tube, or primary peritoneal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Epofolote (BMS-753493): A Comparative Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574328#meta-analysis-of-clinical-trial-data-for-epofolote-bms-753493>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com